

Application Notes and Protocols for the Creation of Novel Nanostructures from Cyclocarbons

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclo[18]carbon*

Cat. No.: *B1256028*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The field of cyclocarbon chemistry has recently seen significant advancements, moving from the synthesis of highly reactive, transient molecules to the creation of the first solution-stable cyclocarbon. These developments open the door to exploring novel carbon nanostructures with unique electronic and structural properties. This document provides a detailed overview of the current methods for creating cyclocarbons and the theoretical pathways toward assembling them into larger nanostructures, with a forward-looking perspective on their potential applications in drug development and sensing.

On-Surface Synthesis of Cyclocarbons

On-surface synthesis is the most established method for creating and characterizing individual cyclocarbon molecules. This technique utilizes an inert surface, typically a bilayer of NaCl on a Cu(111) substrate, within an ultra-high vacuum (UHV) system at cryogenic temperatures (around 5 K). Characterization is performed in-situ using high-resolution atomic force microscopy (AFM) and scanning tunneling microscopy (STM).

Key Methodologies

Two primary strategies are employed for the on-surface synthesis of cyclocarbons:

- Dehalogenation and Retro-Bergman Ring-Opening: This method involves the use of fully halogenated precursors which, upon tip-induced dehalogenation, undergo a retro-Bergman

ring-opening reaction to form the desired cyclocarbon.[1]

- Decarbonylation of Cyclocarbon Oxides: Precursors containing carbon monoxide (CO) groups are deposited on the surface. Voltage pulses from an STM tip are used to selectively remove the CO groups, leading to the formation of the cyclocarbon.[2][3][4]
- Coupling and Ring-Opening of Smaller Cyclocarbons: Larger cyclocarbons can be synthesized by the tip-induced coupling and subsequent ring-opening of smaller, pre-formed cyclocarbons.[5]

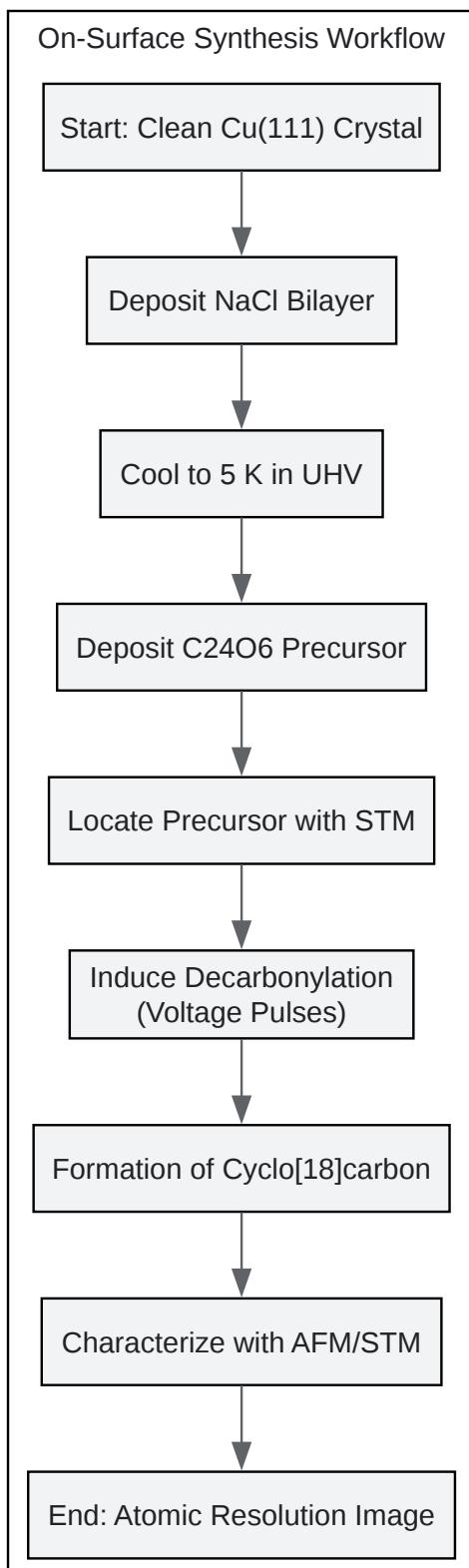
Experimental Protocol: On-Surface Synthesis of Cyclo[4]carbon from C₂₄O₆

This protocol is based on the seminal work by Kaiser et al. (2019).[2][6]

1.2.1 Materials and Equipment:

- Cyclocarbon oxide precursor (C₂₄O₆)
- Low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM) with a CO-functionalized tip
- Ultra-high vacuum (UHV) chamber (base pressure < 1 x 10⁻¹⁰ mbar)
- Cu(111) single crystal
- High-purity NaCl

1.2.2 Substrate Preparation:


- Clean the Cu(111) single crystal by repeated cycles of argon ion sputtering and annealing.
- Deposit a bilayer of NaCl onto the clean Cu(111) surface held at room temperature by thermal evaporation of NaCl.
- Transfer the substrate to the low-temperature STM/AFM stage and cool to approximately 5 K.

1.2.3 Precursor Deposition and Cyclocarbon Formation:

- Thermally sublimate the C₂₄O₆ precursor onto the cold NaCl/Cu(111) substrate.
- Identify individual C₂₄O₆ molecules on the surface using STM imaging.
- Position the STM tip over a single C₂₄O₆ molecule.
- Apply voltage pulses to the molecule to induce the step-wise removal of the six CO groups.
- Monitor the transformation of the precursor through intermediate stages (C₂₂O₄, C₂₀O₂) to the final cyclo[4]carbon (C₁₈) product using STM and AFM imaging.[2]

1.2.4 Characterization:

- Use high-resolution AFM with a CO-functionalized tip to resolve the atomic structure of the synthesized cyclo[4]carbon. The resulting images should show a polyytic structure with alternating single and triple bonds.[2]

[Click to download full resolution via product page](#)

On-Surface Synthesis Workflow for Cyclo[4]carbon.

Quantitative Data for On-Surface Synthesized Cyclocarbons

Cyclocarbon	Precursor	Synthesis Method	Characterization	HOMO-LUMO Gap (eV)	Reference
C12	Halogenated precursor	Retro-Bergman ring-opening	AFM	-	[1]
C18	C24O6	Decarbonylation	AFM	-	[2]
C18	C18Br6	Dehalogenation	AFM	-	[7]
C20	Halogenated precursor	Retro-Bergman ring-opening	AFM, STS	3.8	[1]
C20	C10	Coupling and ring-opening	AFM	-	[5]
C30	C10	Coupling and ring-opening	AFM	-	[5]

Solution-Phase Synthesis of a Stabilized Cyclocarbon

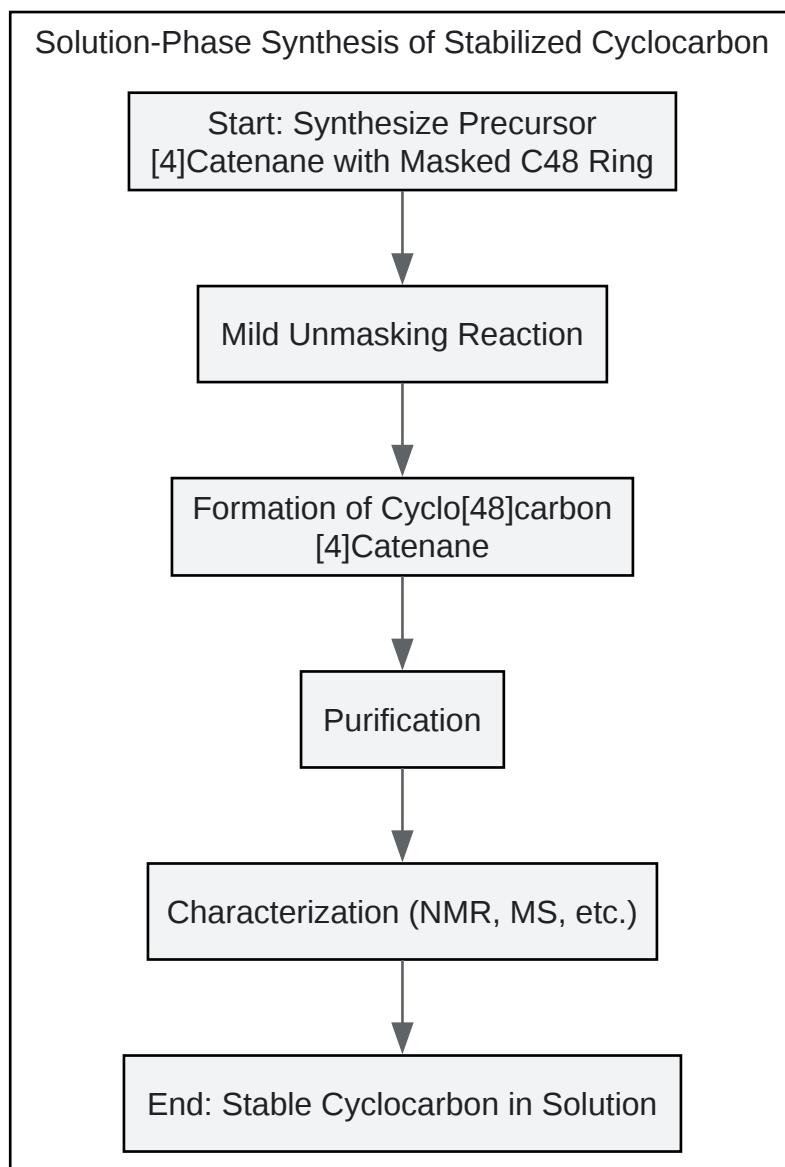
The extreme reactivity of cyclocarbons has historically prevented their isolation and study in solution at room temperature. A recent breakthrough has overcome this challenge through the synthesis of a mechanically interlocked molecule, a [8]catenane, which protects a cyclo[9]carbon ring.[8][10][11][12][13]

Principle

The stability of the cyclo[9]carbon is achieved by threading the carbon ring through three larger, protective macrocycles.[10][11] This molecular "armor" prevents other molecules from reacting

with the highly strained and reactive cyclocarbon. This achievement is a critical first step towards producing macroscopic quantities of cyclocarbons for further study and development of applications.

Experimental Protocol: Synthesis of Cyclo[9]carbon[8]Catenane


This protocol is a conceptual summary of the work by Gao et al. (2025).[11][12][13] The full synthetic route is complex and involves multiple steps of organic synthesis.

2.2.1 Key Steps:

- Synthesis of a Precursor[8]Catenane: Synthesize a precursor molecule where a 48-carbon atom ring, protected by masking groups, is already interlocked with the three protective macrocycles.
- Unmasking Reaction: Develop mild reaction conditions to remove the masking groups from the 48-carbon atom ring, transforming it into the final cyclo[9]carbon product. This step is crucial as harsh conditions would destroy the cyclocarbon.[12][13]
- Purification and Characterization: Purify the final cyclo[9]carbon[8]catenane and characterize it using standard analytical techniques.

2.2.2 Characterization:

- Mass Spectrometry: To confirm the molecular weight of the final product.[11][12][13]
- NMR Spectroscopy: ^{13}C NMR is particularly important. The observation of a single resonance for all 48 sp-hybridized carbon atoms confirms their chemical equivalence and the successful formation of the cyclocarbon ring.[8][11][13]
- UV-Visible and Raman Spectroscopy: To study the electronic and vibrational properties of the cyclocarbon.[11][12][13]

[Click to download full resolution via product page](#)

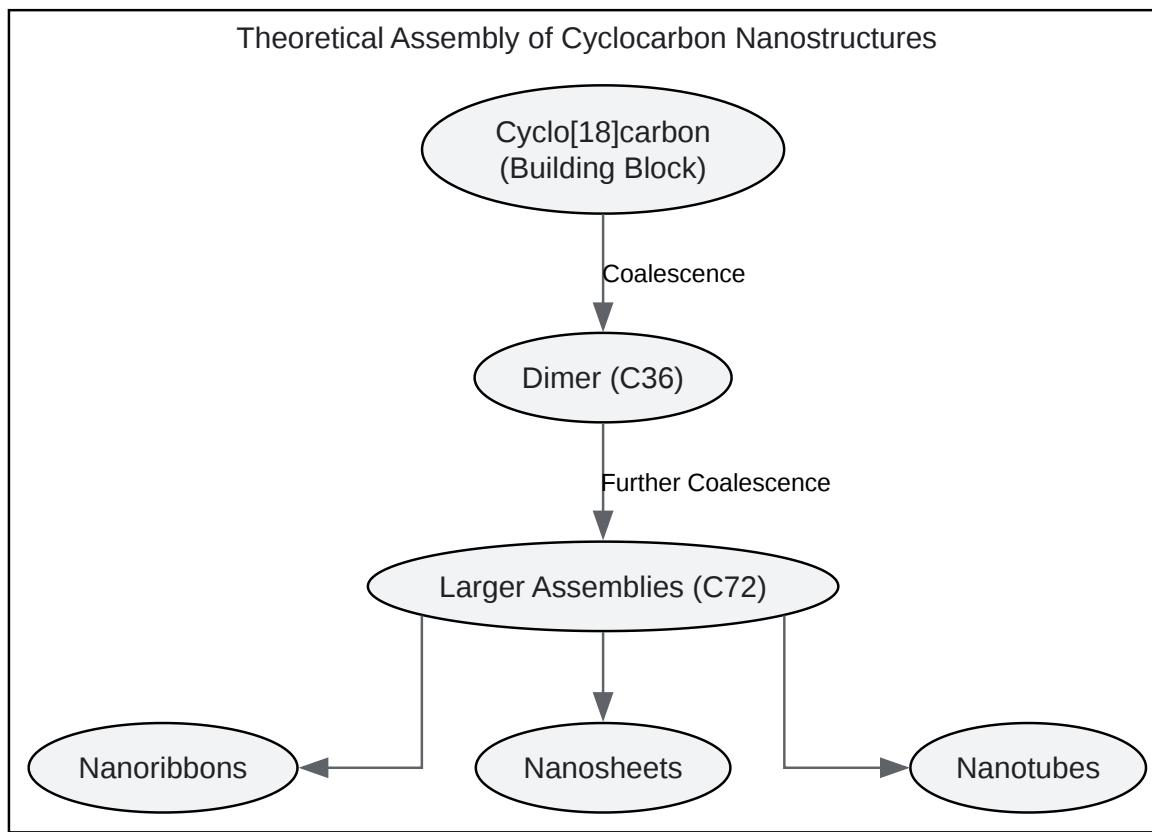
Solution-Phase Synthesis of a Stabilized Cyclocarbon.

Stability Data

Molecule	Conditions	Half-life	Reference
Cyclo[9]carbon[8]catenane	In solution at 20°C	92 hours	[11][12][13]

Theoretical Pathways to Cyclocarbon-Based Nanostructures

While the synthesis of discrete cyclocarbon molecules is now established, the creation of larger nanostructures from these building blocks is currently in the theoretical and computational realm. These studies provide a roadmap for future experimental work.


Coalescence of Cyclocarbons

Theoretical studies suggest that due to their high reactivity, cyclocarbon molecules can be linked together to form larger, novel nanostructures.[\[14\]](#) Virtual reactions, driven by simulated external forces, have been used to predict the formation of various nanostructures from cyclo[4]carbon.[\[14\]](#)

3.1.1 Predicted Nanostructures:

- Nanoribbons: Formed by the linear linking of cyclocarbon units.
- Nanosheets: Created by the 2D assembly of cyclocarbons.
- Nanotubes: Theoretically formed by the controlled coalescence of cyclocarbon molecules.
[\[14\]](#)

These predicted nanostructures exhibit very small HOMO-LUMO gaps, suggesting they would have interesting electronic properties and high reactivity.[\[14\]](#)

[Click to download full resolution via product page](#)

Theoretical Pathways from Cyclocarbons to Nanostructures.

Potential Applications in Drug Development and Sensing (Future Outlook)

The application of cyclocarbon-based nanostructures in drug development is currently speculative and awaits the development of methods for their bulk synthesis and functionalization. However, based on their predicted properties and by analogy to other carbon nanomaterials, several potential applications can be envisioned.

Drug Delivery Systems

- High Surface Area: The porous nature of assembled cyclocarbon nanostructures could allow for a high drug loading capacity.

- Functionalization: The high reactivity of cyclocarbons could be harnessed to attach targeting ligands, solubility-enhancing groups, and therapeutic agents. The development of methods for the controlled functionalization of cyclocarbons will be a critical area of future research. [\[15\]](#)[\[16\]](#)
- Controlled Release: The unique electronic properties of cyclocarbon nanostructures might be exploited for stimuli-responsive drug release (e.g., triggered by light or an electric field).

Biosensors

- Electronic Properties: The semiconducting nature of polyynic cyclocarbons suggests their potential use in electronic biosensors.[\[17\]](#) Adsorption of biomolecules onto the surface of a cyclocarbon nanostructure could alter its conductivity, providing a sensing signal.
- Scaffolds for Bioreceptors: Cyclocarbon nanostructures could serve as novel scaffolds for immobilizing bioreceptors such as enzymes or antibodies, similar to how carbon nanotubes and graphene are used.[\[18\]](#)

Conclusion and Future Directions

The synthesis of cyclocarbons has progressed from highly unstable molecules observable only under extreme conditions to a stabilized molecule in solution at room temperature. This is a monumental step towards the realization of cyclocarbon-based materials. For these materials to become relevant to drug development professionals, future research must focus on:

- Scalable Synthesis: Moving beyond on-surface synthesis and the complex catenane strategy to develop methods for producing macroscopic quantities of cyclocarbons or their derivatives.
- Controlled Assembly: Developing methods to control the self-assembly or directed assembly of cyclocarbons into well-defined nanostructures (ribbons, sheets, etc.).
- Functionalization Chemistry: Establishing robust chemical methods for the functionalization of cyclocarbon nanostructures to impart biocompatibility and targeting capabilities.
- In Vitro and In Vivo Studies: Once stable, functionalized nanostructures are available, their biocompatibility, toxicity, and efficacy in drug delivery and sensing applications will need to

be rigorously tested.

The creation of novel nanostructures from cyclocarbons is a field in its infancy, but one with the potential to yield a new class of carbon nanomaterials with unprecedented properties. Continued fundamental research in this area is essential to unlock their potential for biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making and Imaging Cyclocarbon - IBM Research [research.ibm.com]
- 3. Cyclocarbon: The First Cyclic Carbon Allotrope - Chemistry Hall [chemistryhall.com]
- 4. On-Surface Synthesis of sp-Carbon Nanostructures [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sciencenews.org [sciencenews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemists make elusive carbon ring stable in a vial - Modern Sciences [modernsciences.org]
- 10. eurekalert.org [eurekalert.org]
- 11. Synthesising a new allotrope of carbon | Department of Chemistry [chem.ox.ac.uk]
- 12. sciencedaily.com [sciencedaily.com]
- 13. From Cyclo[18]carbon to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 17. Carbon Nanomaterial Based Biosensors for Non-Invasive Detection of Cancer and Disease Biomarkers for Clinical Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Creation of Novel Nanostructures from Cyclocarbons]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256028#methods-for-creating-novel-nanostructures-from-cyclocarbon>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com